2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid
Description
2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid is a fluorinated amino acid derivative characterized by a propanoic acid backbone substituted with a trifluoroacetyl (TFA) group on the amino moiety. The TFA group enhances electrophilicity and metabolic stability, making it valuable in medicinal chemistry for drug design and protease inhibition . Its structural simplicity allows for versatile modifications, leading to analogs with diverse biological and physicochemical properties.
Properties
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVJROFMCNWTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-23-8, 1597-49-5 | |
| Record name | NSC157029 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC47008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid typically involves the reaction of 2-amino propanoic acid with trifluoroacetic anhydride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Drug Development:
2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its trifluoroacetyl group enhances lipophilicity and bioavailability, making it suitable for drug development. Research indicates that derivatives of this compound exhibit promising biological activities, including antimicrobial and antiproliferative effects.
Case Study: Antimicrobial Activity
A study focusing on derivatives of 3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid demonstrated significant activity against multidrug-resistant bacteria. The compound's ability to inhibit bacterial enzymes was quantified using surface plasmon resonance techniques, revealing its potential as a lead structure for new antimicrobial agents targeting resistant pathogens.
Organic Synthesis
Synthesis of Complex Molecules:
The compound is utilized as an intermediate in organic synthesis. It can undergo various reactions to form more complex molecules. For example, the Pictet-Spengler condensation involving 3-(trifluoroacetamido)propanoic acid has been reported to yield methyl 3-oxo-5-(trifluoroacetamido)-pentanoate .
Data Table: Reaction Yields
| Reaction Type | Yield (%) |
|---|---|
| Pictet-Spengler Condensation | 60-90 |
| Acid-Catalyzed Hydrolysis | Variable |
Materials Science
Development of Advanced Materials:
Fluorinated compounds are known for their unique properties such as increased thermal stability and chemical resistance. The incorporation of the trifluoroacetyl group into polymers can enhance material performance in high-temperature applications .
Case Study: Polymer Coatings
Research has indicated that polymers synthesized with trifluoroacetyl derivatives exhibit improved chemical resistance and durability. These materials are being explored for applications in coatings that require high performance under extreme conditions .
Biological Studies
Enzyme Inhibition Studies:
The compound is also used in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its structural features allow it to interact with various molecular targets, making it valuable in understanding biological pathways and developing therapeutic agents.
Data Table: Biological Targets
| Target Type | Interaction Type | Compound Reference |
|---|---|---|
| Bacterial Enzymes | Inhibition | |
| Receptors | Modulation |
Mechanism of Action
The mechanism by which 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid exerts its effects involves the interaction of the trifluoroacetyl group with biological targets. This interaction can inhibit enzyme activity by modifying active sites or altering protein conformation. The molecular pathways involved often include the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations :
- Positional Isomerism : Moving the TFA group from C2 (target compound) to C3 (e.g., ) alters steric and electronic environments, affecting binding to biological targets.
- Aromatic Substituents : Thienyl, bromothienyl, and methoxyphenyl groups introduce distinct electronic and steric profiles, influencing solubility and intermolecular interactions .
Physicochemical Properties
Data derived from safety sheets, supplier specifications, and synthesis studies:
Key Observations :
Modifications for Analogs :
- Thienyl Derivatives: Suzuki-Miyaura coupling or direct substitution on propanoic acid precursors .
- Methoxyphenyl Analogs : Introduced via Friedel-Crafts alkylation or pre-functionalized aryl boronic acids .
Biological Activity
2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoroacetyl group attached to an amino acid backbone, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of the trifluoromethyl group is known to affect the pharmacokinetic properties of compounds, often leading to increased potency and selectivity in biological systems .
The biological activity of 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid can be attributed to several mechanisms:
- Inhibition of Chemotaxis : Research indicates that derivatives of 2-aryl-propionic acids can inhibit chemotaxis in polymorphonuclear leukocytes (PMNs), which are crucial in inflammatory responses. This inhibition is mediated through the blockade of chemokine receptors such as CXCR1 and CXCR2 .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating the activation and migration of immune cells. It has shown efficacy in reducing PMN infiltration in models of cerebral ischemia, thereby limiting brain damage and improving neurological outcomes .
Biological Activity Data
Case Studies
- Cerebral Ischemia Model : In a study evaluating the effects of 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid in rats subjected to middle cerebral artery occlusion, the compound demonstrated significant reductions in PMN infiltration and infarct size. Neurological functions were notably improved post-treatment .
- Inflammatory Conditions : The compound's potential as a treatment for inflammatory diseases such as rheumatoid arthritis was highlighted in a patent application where it was shown to inhibit the recruitment of neutrophils at inflammation sites without interfering with prostaglandin E2 production in macrophages . This suggests a targeted anti-inflammatory action that could minimize side effects associated with non-selective anti-inflammatory drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
